molecular formula C11H9Cl3N4O B070436 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one CAS No. 175135-84-9

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one

Cat. No.: B070436
CAS No.: 175135-84-9
M. Wt: 319.6 g/mol
InChI Key: HJIICKHXJVAJIT-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and dichlorophenyl groups, as well as a methylhydrazino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the chloro and dichlorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methylhydrazino moiety: This step involves the reaction of the intermediate compound with methylhydrazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interfering with cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(3,5-dichlorophenyl)-5-hydrazino-2,3-dihydropyridazin-3-one
  • 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-ethylhydrazino)-2,3-dihydropyridazin-3-one

Uniqueness

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of the methylhydrazino group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[amino(methyl)amino]-4-chloro-2-(3,5-dichlorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-6(12)2-7(13)4-8/h2-5H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIICKHXJVAJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=O)N(N=C1)C2=CC(=CC(=C2)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379265
Record name 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-84-9
Record name 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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